![molecular formula C22H24N6O2S B2997058 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105238-54-7](/img/structure/B2997058.png)
2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Synthesis : The synthesis of pyrazolo[3,4-d]pyridazine derivatives, as part of broader heterocyclic compound families, demonstrates the compound's relevance in creating diverse biological activities. These activities include antimicrobial, anti-inflammatory, and analgesic properties, highlighting the compound's potential in drug development and organic chemistry research. The efficient synthesis protocols for these derivatives offer new pathways for developing pharmacologically active molecules (Zaki, Sayed, & Elroby, 2016).
Antimicrobial Activity : Pyrazolo[3,4-d]pyridazine derivatives have shown good antimicrobial properties. Their synthesis from key intermediates and subsequent biological evaluation reveal their potential as antimicrobial agents. This underscores the importance of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Al-Shiekh et al., 2004).
Molecular Docking and Antioxidant Activity : Novel synthesis of pyridine and fused pyridine derivatives, including pyrazolo[3,4-d]pyridazines, has been explored for their potential in molecular docking and in vitro screenings. These compounds show moderate to good binding energies with target proteins, suggesting their utility in designing ligands for specific protein targets. Additionally, their antioxidant activities highlight their potential in combating oxidative stress-related diseases (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells. The inhibition of BTK can lead to the prevention of B-cell receptor signaling, thereby reducing the growth and survival of malignant B cells .
Mode of Action
This compound acts as a BTK kinase inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition prevents the downstream signal transduction of the B-cell antigen receptor signaling pathway, leading to a decrease in the survival and proliferation of B cells .
Biochemical Pathways
The compound affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, it disrupts the signal transduction of this pathway, which is essential for B-cell activation, differentiation, and survival. The downstream effects include reduced B-cell proliferation and survival, leading to a potential decrease in the symptoms of diseases related to B-cell malignancies .
Pharmacokinetics
The compound’s crystal form has been described as stable , which could potentially contribute to its bioavailability.
Result of Action
The inhibition of BTK by this compound leads to a decrease in B-cell proliferation and survival . This can result in a reduction of symptoms in diseases related to B-cell malignancies, such as certain types of lymphomas and leukemias .
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-12(2)20-17-10-23-28(16-7-6-13(3)14(4)8-16)21(17)22(26-25-20)31-11-19(29)24-18-9-15(5)30-27-18/h6-10,12H,11H2,1-5H3,(H,24,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCSXCLEHEPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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